REACTION_CXSMILES
|
F[B-](F)(F)F.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:27]3[CH2:26][CH2:25][C:24]4[CH:28]=[CH:29][CH:30]=[CH:31][C:23]=4[C:22]=3[O+]=[C:20]3[C:15]=2[CH2:16][CH2:17][C:18]2[CH:35]=[CH:34][CH:33]=[CH:32][C:19]=23)=[CH:10][CH:9]=1.[NH3:36]>C(O)C>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:27]3[CH2:26][CH2:25][C:24]4[CH:28]=[CH:29][CH:30]=[CH:31][C:23]=4[C:22]=3[N:36]=[C:20]3[C:15]=2[CH2:16][CH2:17][C:18]2[CH:35]=[CH:34][CH:33]=[CH:32][C:19]=23)=[CH:10][CH:9]=1 |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 171/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
to obtain a lavender suspension
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
by successive washing with ethanol (250 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=C2CCC3=C(C2=NC=2C4=C(CCC12)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |